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molecular formula C11H12N2O2 B2976709 methyl 3-(1H-benzimidazol-1-yl)propanoate CAS No. 144186-69-6

methyl 3-(1H-benzimidazol-1-yl)propanoate

Cat. No. B2976709
M. Wt: 204.229
InChI Key: NOIRWGDCLMOMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616714

Procedure details

A solution of 10.0 g (84 mmol) of benzimidazole, 22.7 ml (250 mmol) of methyl acrylate and 3 drops of DBU in 50 ml of tetrahydrofuran was heated at reflux for 2 days. The resulting solution was concentrated in vacuo, and the residue was purified by silica gel chromatography using 3% methanol in chloroform to provide 15.7 g (92%) of the desired compound (Rf 0.58, 10% methanol in chloroform).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>C1CCN2C(=NCCC2)CC1.O1CCCC1>[N:1]1([CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
22.7 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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